molecular formula C10H14O2 B12286931 2-(1-Hydroxy-2-methylpropan-2-yl)phenol

2-(1-Hydroxy-2-methylpropan-2-yl)phenol

Cat. No.: B12286931
M. Wt: 166.22 g/mol
InChI Key: WENKUOBYVZCMLU-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-methylpropan-2-yl)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a branched 1-hydroxy-2-methylpropan-2-yl substituent. This structure confers unique physicochemical properties, including acidity from the phenolic -OH group and steric bulk from the branched alkyl chain. The compound is frequently utilized as a building block in organic synthesis, particularly in the preparation of heterocycles and pharmaceutical intermediates, as evidenced by its role in synthesizing pyrrole derivatives like tert-butyl 2-(2-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-1H-pyrrol-1-yl)acetate .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-hydroxy-2-methylpropan-2-yl)phenol

InChI

InChI=1S/C10H14O2/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6,11-12H,7H2,1-2H3

InChI Key

WENKUOBYVZCMLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes, where a hydroxyl group is introduced to the benzene ring. This can be done using reagents such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3) .

Another method involves nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. For example, the reaction of 2-methylpropan-2-ol with phenol in the presence of a strong base like sodium hydroxide (NaOH) can yield 2-(1-Hydroxy-2-methylpropan-2-yl)phenol .

Industrial Production Methods

Industrial production of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced catalysts to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-methylpropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitric acid

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Halogenated or nitrated phenols

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This antioxidant activity is attributed to the hydroxyl group on the benzene ring, which can undergo redox reactions .

In biological systems, the compound may interact with enzymes and proteins, modulating their activity and exerting anti-inflammatory and anti-tumor effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s phenolic structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-Hydroxy-2-methyl-1-phenyl-1-propanone ()
  • Structure: Contains a benzophenone core (phenyl-ketone) with a 2-hydroxy-2-methylpropane substituent.
  • Key Differences: The ketone group in place of the phenolic -OH reduces acidity (pKa ~14–16 for ketones vs. ~10 for phenols). Enhanced UV absorption due to the conjugated ketone system, making it relevant in photochemical applications.
  • Applications : Used as a photoinitiator in polymers, contrasting with the target compound’s role in hydrogen-bond-driven crystallization .
(b) N-(1-Hydroxy-2-methylpropan-2-yl)benzamide Derivatives ()
  • Structure : The 1-hydroxy-2-methylpropan-2-yl group is linked to an aromatic amide (e.g., 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide).
  • Key Differences: Amide groups increase hydrogen-bonding capacity and thermal stability compared to phenolic -OH. Lower acidity (amide pKa ~17–20) versus phenolic -OH (pKa ~10), altering solubility in polar solvents.
  • Applications: Common in drug design (e.g., enzyme inhibitors) due to improved metabolic stability over phenolic analogs .

Substituent Position and Branching Effects

(a) 2-(1-Methyl-2-propenyl)phenol ()
  • Structure: Phenol substituted with a linear allyl group (1-methyl-2-propenyl).
  • Key Differences :
    • The allyl group introduces unsaturation, enabling polymerization or Diels-Alder reactions, unlike the saturated branched chain in the target compound.
    • Reduced steric hindrance compared to the bulkier 1-hydroxy-2-methylpropan-2-yl group.
  • Applications: Potential monomer in resin synthesis, whereas the target compound’s branching favors crystal engineering .
(b) 2-Ethoxy-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol ()
  • Structure: Ethoxy and amino-methyl groups on the phenol ring, with the 1-hydroxy-2-methylpropan-2-yl group as a side chain.
  • Key Differences: Ethoxy group enhances lipophilicity, while the amino-methyl group introduces basicity (pKa ~9–10 for amines). Broader hydrogen-bonding network (phenolic -OH, amino, and hydroxyl groups) compared to the target compound.
  • Applications: Likely used in chelating agents or metal-organic frameworks (MOFs) due to multiple donor sites .

Hydrogen-Bonding and Crystallization Behavior

(a) (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol ()
  • Structure: Phenol with an imino-ethylamino side chain.
  • Key Differences :
    • Forms intramolecular O–H⋯N and intermolecular N–H⋯O hydrogen bonds, creating layered crystal structures.
    • The target compound’s branched hydroxyalkyl group likely forms denser hydrogen-bond networks due to steric proximity.
  • Applications : Single-crystal studies highlight its use in supramolecular chemistry, whereas the target compound’s branching may favor specific crystal packing .

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